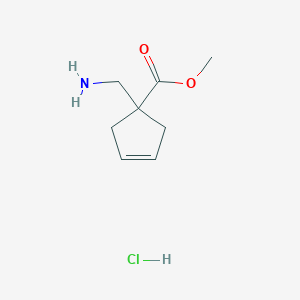

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C8H14ClNO2. It is a derivative of cyclopentene and contains an amino group and a carboxylate ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with cyclopentene as the starting material.

Functionalization: Cyclopentene undergoes functionalization to introduce the amino group at the 1-position.

Esterification: The carboxylate ester group is introduced through esterification reactions.

Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.

Industrial Production Methods:

Batch Production: The compound is often produced in batch reactors where the reaction conditions (temperature, pressure, and catalysts) are carefully controlled to ensure high yield and purity.

Purification: The final product is purified using crystallization or other suitable methods to remove impurities.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Primary amines.

Substitution Products: Different functionalized cyclopentene derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)quinazolin-4(3H)-one exhibit inhibitory effects on various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that quinazolinone derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The trifluoroethoxy modification may enhance this effect by improving cellular uptake.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinazolinones have shown efficacy against a range of bacterial and fungal pathogens.

- Case Study 2 : In vitro tests revealed that certain quinazolinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of the trifluoroethoxy group may contribute to increased membrane permeability.

Neuroprotective Effects

Recent studies have indicated that quinazolinone derivatives might possess neuroprotective properties.

- Case Study 3 : Research involving animal models of neurodegenerative diseases showed that compounds with similar structures could mitigate oxidative stress in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease.

Data Tables

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparación Con Compuestos Similares

Methyl 1-aminocyclopent-3-ene-1-carboxylate: Similar structure but lacks the hydrochloride group.

Methyl 1-(aminomethyl)cyclopropane-1-carboxylate: Similar functional groups but different ring structure.

Uniqueness: The presence of the cyclopentene ring and the specific placement of the amino and carboxylate groups make this compound unique compared to its analogs.

Actividad Biológica

Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride (CAS: 2287279-78-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula : C₈H₁₄ClNO₂

Functional Groups :

- Aminomethyl group

- Carboxylate ester group

The unique structure of this compound suggests it may interact with various biological macromolecules, influencing biochemical pathways.

The biological activity of methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride is primarily attributed to its ability to form hydrogen bonds and ionic interactions through the aminomethyl group. These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects. The specific molecular targets and pathways involved are still under investigation, but preliminary studies indicate promising avenues for further research.

Biological Activity Overview

Research indicates that methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride may exhibit the following biological activities:

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets are yet to be conclusively identified.

- Receptor Modulation : There is potential for this compound to act as a selective antagonist for specific receptors, similar to other compounds in its class.

Tumor Growth Inhibition

Some studies have indicated that methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride exhibits low toxicity while inhibiting tumor growth in preclinical models. This suggests its potential utility in cancer therapy, although comprehensive evaluations are necessary to confirm efficacy and safety.

Neuropharmacological Effects

Investigations into the compound's effects on neurotransmitter systems have suggested it may influence NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This could position it as a candidate for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-oxocyclobutanecarboxylate | Contains a ketone group instead of an aminomethyl group | Potentially similar enzyme interactions |

| Methyl 1-aminocyclobutanecarboxylate | Amino group positioned differently on the cyclobutane ring | Varies in receptor binding affinity |

In Vitro Studies

In vitro studies have shown that methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate hydrochloride may function as a ligand for various biological targets. The presence of the aminomethyl group allows for significant interaction with biological macromolecules, potentially leading to modulation of their activity.

Propiedades

IUPAC Name |

methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-3H,4-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHYRDKJOWPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.